

# An In-depth Technical Guide to Ureidovaline: A Key Intermediate in Ritonavir Synthesis

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## Compound of Interest

Compound Name: Ureidovaline

Cat. No.: B1682112

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## Introduction

**Ureidovaline**, a chiral amino acid derivative, holds a significant position in the landscape of pharmaceutical synthesis, primarily recognized for its role as a critical intermediate in the manufacture of Ritonavir[1]. Ritonavir is an essential antiretroviral medication used in the treatment of HIV/AIDS, functioning both as a protease inhibitor and a pharmacokinetic enhancer[2][3][4]. The precise molecular architecture of **Ureidovaline** is fundamental to the successful and stereochemically controlled synthesis of Ritonavir, making a thorough understanding of its properties and synthesis paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of **Ureidovaline**, detailing its chemical identity, physicochemical properties, and its pivotal role in the synthesis of Ritonavir.

## Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic pathways. **Ureidovaline** is identified by a specific IUPAC name and CAS number, ensuring unambiguous communication in a scientific and regulatory context.

Identifier	Value	Source
IUPAC Name	(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid	[5][6]
CAS Number	154212-61-0	[1][3]
Synonyms	Ritonavir impurity A [EP], Ritonavir impurity, ureidovaline- [USP], (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine	[1]
Molecular Formula	C14H23N3O3S	[1][4]
Molecular Weight	313.41 g/mol	[1]
Appearance	Light Yellow to Beige Solid	[1]

While a comprehensive, publicly available experimental dataset for all of **Ureidovaline's** physicochemical properties is not readily found, indicative data has been compiled from various sources. It is important to note that some of these values may be predicted rather than experimentally determined.

Property	Value	Source
Purity	>95% (typical for commercial-grade)	[1]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[1]

## The Central Role of Ureidovaline in Ritonavir Synthesis

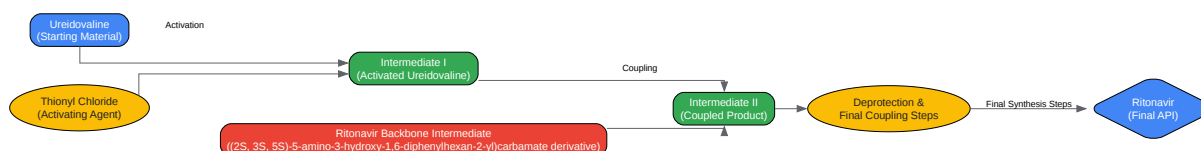
The synthesis of Ritonavir is a complex, multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic effect. **Ureidovaline** serves as a crucial building block, incorporating a key side chain of the final Ritonavir molecule. While a detailed, publicly available, step-by-step synthesis protocol for **Ureidovaline** itself is not readily found in the scientific literature, its role as a starting material is documented in patents concerning the synthesis of Ritonavir[7].

The general synthetic strategy for Ritonavir involves the coupling of key intermediates, one of which is **Ureidovaline** or a derivative thereof. A patent for the preparation of Ritonavir explicitly mentions "N (N methyl Ns ((2 isopropyl, 4 thiazolyl) methyl) amino carbonyl) L valines" as a starting material, which is a synonym for **Ureidovaline**[7]. This intermediate is then reacted with thionyl chloride to form an activated species, which subsequently reacts with another key intermediate of the Ritonavir backbone[7].

The causality behind the use of **Ureidovaline** lies in its pre-formed structure, which contains the N-methyl-N-((2-isopropylthiazol-4-yl)methyl)amino]carbonyl moiety and the L-valine core. This strategic use of a pre-functionalized building block simplifies the overall synthesis of Ritonavir, reducing the number of steps and potentially increasing the overall yield and purity of the final active pharmaceutical ingredient (API). The stereochemistry of the L-valine component is critical, as the biological activity of protease inhibitors like Ritonavir is highly dependent on the three-dimensional arrangement of the molecule.

## Logical Workflow of Ureidovaline in Ritonavir Synthesis

The following diagram illustrates the logical flow of **Ureidovaline** as a key starting material in a patented method for Ritonavir synthesis.



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Caption: Logical workflow of **Ureidovaline** in Ritonavir synthesis.

## Experimental Protocols: Characterization of Ureidovaline

For researchers synthesizing or utilizing **Ureidovaline**, robust analytical methods are essential to confirm its identity and purity. While specific, published experimental data for **Ureidovaline** is scarce, standard analytical techniques for similar molecules can be applied. The following are generalized protocols that would be suitable for the characterization of **Ureidovaline**.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of pharmaceutical intermediates.

Objective: To develop and validate an RP-HPLC method for the determination of the purity of **Ureidovaline**.

Materials and Reagents:

- **Ureidovaline** reference standard and sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or trifluoroacetic acid (for mobile phase modification)
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (A General Starting Point):

- Mobile Phase: A gradient of A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1% formic acid).

- Gradient Program: Start with a low percentage of B, and gradually increase to elute the analyte and any impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of **Ureidovaline** (likely in the range of 210-260 nm).
- Injection Volume: 10 µL

#### Procedure:

- Prepare a stock solution of the **Ureidovaline** reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Prepare a sample solution of the synthesized or procured **Ureidovaline** at a similar concentration.
- Inject the solutions into the HPLC system and record the chromatograms.
- The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Trustworthiness of the Protocol: This protocol is based on standard and widely accepted methodologies for the purity determination of pharmaceutical compounds. Validation of the method for linearity, precision, accuracy, and specificity would be required to ensure its reliability for routine use.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable tools for confirming the chemical structure of a synthesized compound.

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Ureidovaline** to confirm its molecular structure.

Materials and Reagents:

- **Ureidovaline** sample
- Deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or MeOD)

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve an appropriate amount of the **Ureidovaline** sample in the chosen deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the  $^1\text{H}$  NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
- Acquire the  $^{13}\text{C}$  NMR spectrum.
- Process the spectra (Fourier transformation, phasing, and baseline correction).
- Analyze the chemical shifts, coupling constants, and integration of the signals in the  $^1\text{H}$  NMR spectrum and the chemical shifts in the  $^{13}\text{C}$  NMR spectrum to confirm that they are consistent with the known structure of **Ureidovaline**.

Expertise and Experience in Interpretation: The interpretation of NMR spectra requires a high level of expertise. The expected signals for **Ureidovaline** would include those corresponding to the isopropyl group, the valine backbone, the methyl group on the nitrogen, the methylene bridge, and the thiazole ring protons and carbons. The stereochemistry of the L-valine moiety would be confirmed by appropriate 2D NMR techniques such as NOESY.

## Conclusion

**Ureidovaline** stands as a testament to the importance of well-designed chemical intermediates in the synthesis of complex and life-saving pharmaceuticals. Its specific structure and chirality are indispensable for the efficient and stereoselective production of Ritonavir. While detailed public information on its synthesis and complete analytical characterization is limited, this guide provides a foundational understanding of its identity, properties, and critical role in antiretroviral drug manufacturing. For researchers and professionals in the field, a deep appreciation of the chemistry of key intermediates like **Ureidovaline** is essential for the continued innovation and development of new therapeutic agents.

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